molecular formula C15H14N2O4S B2610479 Ethyl 2-(4-acetylbenzamido)thiazole-4-carboxylate CAS No. 313273-86-8

Ethyl 2-(4-acetylbenzamido)thiazole-4-carboxylate

Cat. No. B2610479
CAS RN: 313273-86-8
M. Wt: 318.35
InChI Key: JVQPLILDHUISBI-UHFFFAOYSA-N
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Description

Ethyl 2-(4-acetylbenzamido)thiazole-4-carboxylate is a complex organic compound that contains several functional groups, including an ethyl ester, a thiazole ring, and an acetylbenzamido group . These functional groups suggest that this compound may have interesting chemical and biological properties.


Synthesis Analysis

While the exact synthesis of this compound is not available, it might be synthesized from related compounds through a series of organic reactions . For instance, the thiazole ring could be formed through the reaction of a thioamide and an alpha-halo ketone .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms . The acetylbenzamido group would contribute additional complexity to the structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the functional groups present. For example, the ester group might undergo hydrolysis, while the thiazole ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide and ester groups might increase its solubility in polar solvents .

Scientific Research Applications

Chemical Synthesis and Modifications

Ethyl 2-(4-acetylbenzamido)thiazole-4-carboxylate has been a subject of interest in chemical synthesis and modifications. Studies have explored its acylation, methylation, and deacetylation processes. For example, acylation of the ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid, a related compound, resulted in the creation of 2-acetyl(arylsulfonyl)amino derivatives (Dovlatyan et al., 2004). Additionally, the ethyl ester and anilide of thiazole-2-carboxylic acid were used as starting compounds for synthesizing various derivatives, indicating the flexibility and potential of thiazole compounds in chemical synthesis (Hirotsu et al., 1970).

Applications in Antimicrobial Studies

Thiazole derivatives, including ethyl 2-amino-4-methylthiazole-5-carboxylate, have been synthesized and tested for their antimicrobial activities against various strains of bacteria and fungi. The study of structure-activity relationship using 3D-QSAR analysis provides valuable insights for future applications in antimicrobial research (Desai et al., 2019).

Potential in Antitumor Research

Ethyl 2-substituted-aminothiazole-4-carboxylate analogs, related to the compound of interest, have shown potential anticancer activity. One study described the synthesis of these analogs and their in vitro testing against human tumor cell lines, revealing their potential in antitumor research (El-Subbagh et al., 1999).

Role in Synthesis of Novel Compounds

Ethyl 2-amino-4-methylthiazole-5-carboxylate serves as a precursor for the synthesis of novel compounds. Its modification has led to the creation of derivatives with unique properties, useful for various scientific applications (Boy & Guernon, 2005).

Involvement in Anticancer Screening

Thiazole compounds have been synthesized and tested for their anticancer activity against breast cancer cells, demonstrating the significance of thiazole derivatives like ethyl 2-(4-acetylbenzamido)thiazole-4-carboxylate in cancer research (Sonar et al., 2020).

Future Directions

Given the interesting chemical structure of this compound, it could be a subject of future research. Studies could be conducted to synthesize the compound and investigate its physical and chemical properties, reactivity, and potential biological activities .

Mechanism of Action

Target of Action

Ethyl 2-(4-acetylbenzamido)thiazole-4-carboxylate is a derivative of 2-aminothiazoles, a significant class of organic medicinal compounds . The primary targets of this compound are bacterial and fungal pathogens. It has shown promising therapeutic roles as antibacterial and antifungal agents . The compound has been found to have significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .

Mode of Action

The mode of action of Ethyl 2-(4-acetylbenzamido)thiazole-4-carboxylate involves interactions with the target enzyme UDP-N-acetylmuramate/L-alanine ligase . The compound acts as an antagonist against this target enzyme, inhibiting its function . This interaction results in the inhibition of bacterial growth, thereby exhibiting its antibacterial activity .

Biochemical Pathways

The biochemical pathways affected by Ethyl 2-(4-acetylbenzamido)thiazole-4-carboxylate are primarily those involved in bacterial cell wall synthesis. The target enzyme, UDP-N-acetylmuramate/L-alanine ligase, plays a crucial role in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall . By inhibiting this enzyme, the compound disrupts the normal function of these pathways, leading to the inhibition of bacterial growth .

Result of Action

The result of the action of Ethyl 2-(4-acetylbenzamido)thiazole-4-carboxylate is the inhibition of bacterial growth. It achieves this by disrupting the normal function of the bacterial cell wall synthesis pathway . The compound has shown significant antibacterial potential towards various bacterial strains, including gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .

properties

IUPAC Name

ethyl 2-[(4-acetylbenzoyl)amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-3-21-14(20)12-8-22-15(16-12)17-13(19)11-6-4-10(5-7-11)9(2)18/h4-8H,3H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQPLILDHUISBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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